molecular formula C20H21ClN2O2S2 B2389696 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide CAS No. 946360-88-9

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide

Cat. No.: B2389696
CAS No.: 946360-88-9
M. Wt: 420.97
InChI Key: QRLWOSLQVNMBKX-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a common feature in many pharmaceutical drugs . The presence of a 4-chlorophenyl group might contribute to the compound’s potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of a thiazole ring, a sulfonamide group, and a 4-chlorophenyl group could each influence how the compound behaves in chemical reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of novel compounds involving sulfonamide derivatives, including methods to create complex structures with specific properties, have been extensively studied. Researchers have synthesized a range of compounds, exploring their structural characteristics using various spectroscopic techniques. For example, Kantekin et al. (2015) reported the synthesis and characterization of novel metallophthalocyanines, highlighting their electrochemical properties and potential applications in materials science (Kantekin et al., 2015).

Biological Activities

The exploration of biological activities, including antibacterial, anti-HIV, antifungal, and anticancer properties, is a significant research area. Studies have demonstrated the potential of various sulfonamide derivatives in treating different bacterial and fungal infections, as well as their use in anti-HIV and anticancer therapies. For instance, Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and evaluated their antibacterial activity, showing promise against Gram-positive bacterial strains (Sławiński et al., 2013).

Materials Science Applications

Research into the applications of sulfonamide derivatives in materials science, including the development of new polymeric materials and the study of their optical properties, is also noteworthy. The synthesis and structural characterization of polymers based on sulfonamide derivatives have been explored, with potential applications in functionalizing polymeric materials for various industrial uses. Hori et al. (2011) synthesized poly(N-tosyl-ethylene imine-alt-ethylene sulfide) to functionalize polymeric materials, demonstrating its potential in materials science applications (Hori et al., 2011).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, it would be interesting to investigate its potential applications, for example in medicine or as a chemical tool in research .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-3-15-4-10-18(11-5-15)27(24,25)22-13-12-19-14(2)23-20(26-19)16-6-8-17(21)9-7-16/h4-11,22H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLWOSLQVNMBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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